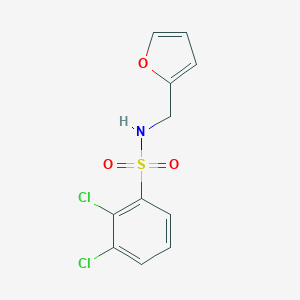![molecular formula C17H28N2O3 B275501 N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275501.png)
N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide, also known as TMA-2, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of the psychedelic drug 2C-T-7 and is known for its hallucinogenic effects. TMA-2 has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for the dopamine D2 receptor. The activation of these receptors leads to an increase in the levels of serotonin and dopamine in the brain, which in turn leads to the hallucinogenic effects of N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide.
Biochemical and physiological effects:
N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide has been found to induce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes changes in perception, mood, and thought processes. N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide has been found to induce visual and auditory hallucinations, altered time perception, and synesthesia.
Advantages and Limitations for Lab Experiments
N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide has advantages and limitations for lab experiments. One advantage is that it can be used to study the mechanisms of action of hallucinogens and their potential therapeutic applications. However, N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide has limitations as it is a controlled substance and requires special permits for use in research.
Future Directions
There are several future directions for research on N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide. One direction is to study its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Another direction is to investigate the mechanisms of action of N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide and its effects on the brain. Additionally, research could be conducted on the safety and toxicity of N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide.
Synthesis Methods
The synthesis of N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide involves the reaction between 2,5-dimethoxyphenethylamine and 2-bromo-4'-tert-butyl-2,5-dimethoxyphenylacetone. The reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified by recrystallization.
Scientific Research Applications
N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that regulate mood and emotions.
properties
Molecular Formula |
C17H28N2O3 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C17H28N2O3/c1-12(2)18-10-13-7-8-14(15(9-13)21-6)22-11-16(20)19-17(3,4)5/h7-9,12,18H,10-11H2,1-6H3,(H,19,20) |
InChI Key |
PPWRZNFXGFXVBL-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=C(C=C1)OCC(=O)NC(C)(C)C)OC |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)OCC(=O)NC(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)
![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)
![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)




![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)


